For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Characterization of Ceftaroline Fosamil Hydrate
Ceftaroline fosamil, the prodrug of the active metabolite ceftaroline, is a fifth-generation cephalosporin antibiotic.[1] It exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria.[2][3] This technical guide provides a detailed overview of the synthesis and characterization of Ceftaroline Fosamil hydrate, intended for professionals in drug development and research.
Synthesis of Ceftaroline Fosamil Hydrate
The synthesis of Ceftaroline fosamil is a multi-step process that involves the construction of the core cephalosporin structure followed by the introduction of the side chains and the phosphono group. Several synthetic routes have been reported in the literature, with a common pathway involving the condensation of key intermediates.[4][5]
General Synthesis Pathway
A representative synthesis scheme for Ceftaroline fosamil is outlined below. The process typically begins with precursor molecules that are modified and coupled to form the final product. One common approach involves the use of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid as a key starting material.[5] This is followed by a series of reactions including amino protection, halogenation, amide condensation, deprotection, amino phosphorylation, and finally, salification to yield Ceftaroline fosamil.[5]
Another described method starts from 4-acetylpyridine, which undergoes bromination and cyclization to form a thiazole intermediate.[4] This intermediate is then condensed with a cephalosporanic acid derivative. Subsequent steps involve the introduction of the N-phosphono group and final purification.[4] The synthesis aims to produce a stable, crystalline form, often as a monoacetic acid solvate, to ensure long-term stability.[6]
Caption: Generalized synthetic workflow for Ceftaroline Fosamil Hydrate.
Detailed Experimental Protocol (Illustrative)
The following protocol is a composite representation based on published synthesis methods.[4][5][7]
Step 1: Synthesis of 4-(4-pyridyl)-2-thiazolethiol (IV)
-
4-Acetylpyridine (I) is brominated using Br₂ and HBr in acetic acid to yield the corresponding bromo ketone (II).[4]
-
The bromo ketone (II) is then cyclized with ammonium dithiocarbamate (III) in the presence of sodium methoxide (NaOMe) to produce 4-(4-pyridyl)-2-thiazolethiol (IV).[4]
Step 2: Synthesis of the Cephalosporin Core
-
A suitable N-phenylacetyl cephalosporanic precursor is treated to form a 3-hydroxy cephem derivative (XII).[4]
-
This derivative is then reacted with methanesulfonyl chloride and DIEA to afford the mesylate (XIIIa).[4]
Step 3: Coupling and Further Modification
-
The sodium salt of 4-(4-pyridyl)-2-thiazolethiol (IV) is condensed with the mesylate (XIIIa) to form the thioether adduct (VI).[4]
-
The nitrogen atom of the pyridine ring is quaternized, for example, using methyl iodide, to give the pyridinium salt (VII).[8]
-
The phenylacetyl protecting group is removed to yield the corresponding 7-amino intermediate (IX).[4]
Step 4: Side Chain Attachment and Phosphorylation
-
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid (X) is activated, for instance, by conversion to its acid chloride (XI).[4]
-
The activated side chain (XI) is then coupled with the 7-amino intermediate (IX) to form the amide.[4]
-
The amino group on the thiadiazole ring is phosphorylated, for example, using PCl₅ followed by hydrolysis.[5]
Step 5: Final Product Formation
-
The resulting product is subjected to acidic hydrolysis to yield ceftaroline fosamil.[4]
-
Crystallization from an aqueous solution containing acetic acid provides Ceftaroline Fosamil as a stable acetate hydrate.[4][6]
Characterization of Ceftaroline Fosamil Hydrate
The characterization of Ceftaroline Fosamil hydrate involves a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and physicochemical properties.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Pale yellowish-white to light yellow powder | [9] |
| Molecular Formula | C₂₂H₂₁N₈O₈PS₄ (anhydrous, free form) | [9] |
| Molecular Weight | 684.68 g/mol (anhydrous, free form) | [9] |
| Solubility in Water | 8.6 mg/mL | [9] |
| Solubility in DMSO | 2 mg/mL (with warming) | |
| pKa Values | 1.22, 5.10 (phosphoamino); 1.79 (carboxylic acid); 10.9 (secondary amide) | [9] |
| Storage Temperature | -20°C |
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity and stability of Ceftaroline Fosamil. Several stability-indicating HPLC methods have been developed.[10][11][12]
Experimental Protocol: Stability-Indicating RP-HPLC Method [11]
-
Instrumentation: Waters (e2695 separation module) with 2998 PDA detector.[11][13]
-
Column: X-Bridge shield RP C18 (4.6×100mm, 5μ).[11]
-
Mobile Phase: A mixture of acetonitrile and ammonium dihydrogen orthophosphate buffer (10:90 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Detection: PDA detector at 242.6 nm.[11]
-
Retention Time: Approximately 4.312 minutes.[11]
-
Linearity Range: 50 µg/mL to 250 µg/mL.[11]
| HPLC Method Parameters | ||
| Parameter | Condition 1 [11] | Condition 2 [10] |
| Column | X-Bridge shield RP C18 (4.6×100mm, 5μ) | Agilent® C18 |
| Mobile Phase | Acetonitrile:Ammonium dihydrogen orthophosphate (10:90) | Water with 1.0% triethylamine (pH 5.0):Acetonitrile (87:13) |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection Wavelength | 242.6 nm | Not specified |
| Retention Time | 4.312 min | Not specified |
| Linearity Range | 50-250 µg/mL | 5.0–60.0 µg/mL |
| LOD | 4.25 µg/mL | Not specified |
| LOQ | 12.88 µg/mL | Not specified |
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to identify the parent molecule, its degradation products, and related substances.[12][14][15]
Experimental Protocol: LC-ESI-Q-TOF-MS [14]
-
Instrumentation: LC coupled with electrospray ionization time-of-flight mass spectrometry.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis: Used to identify degradation products under stress conditions. For instance, in forced degradation studies, degradation products with m/z values of 303, 337, 442, 483, and 543 have been identified.[14] In basic conditions, a degradant fragment at an m/z ratio of 263.08 has been observed, indicating instability.[15]
References
- 1. Ceftaroline fosamil: drug profile and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. CN104163803A - Synthesis method of ceftaroline fosamil - Google Patents [patents.google.com]
- 6. Stability and stabilization studies of TAK-599 (Ceftaroline Fosamil), a novel N-phosphono type prodrug of anti-methicillin resistant Staphylococcus aureus cephalosporin T-91825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. Synthesis method of ceftaroline fosamil intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. tga.gov.au [tga.gov.au]
- 10. seer.ufrgs.br [seer.ufrgs.br]
- 11. researchgate.net [researchgate.net]
- 12. Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
